molecular formula C17H17N5O2 B15102473 N-(4-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(4-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15102473
M. Wt: 323.35 g/mol
InChI Key: SGHDFXKGVKZELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-methoxybenzyl group at the amide nitrogen and a 5-methyltetrazole substituent at the 3-position of the benzene ring. Tetrazole rings are pharmacologically significant as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-5-3-4-14(10-15)17(23)18-11-13-6-8-16(24-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

SGHDFXKGVKZELW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound’s structural analogs from the evidence share benzamide backbones but differ in substituents, heterocyclic systems, and functional groups. Key comparisons are outlined below:

Core Benzamide Derivatives with Heterocyclic Modifications

a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
  • Structure : Benzamide fused with a thiadiazole ring and isoxazole substituent.
  • Molecular Weight : 348.39 g/mol (vs. ~331.36 g/mol for the target compound).
  • Lower melting point (160°C) compared to analogs with acetylated pyridine systems (e.g., 8a: 290°C) .
  • Synthesis: Reacted enaminone with hydroxylamine hydrochloride, yielding 70% crystallized product.
b) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
  • Structure : Thiadiazole ring fused with acetylated pyridine.
  • Molecular Weight : 414.49 g/mol.
  • Key Features :
    • Dual carbonyl groups (IR: 1679, 1605 cm⁻¹) increase polarity and hydrogen-bonding capacity.
    • High melting point (290°C) suggests strong intermolecular interactions .
c) Target Compound: N-(4-Methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
  • Structure : Tetrazole ring at position 3 and 4-methoxybenzyl group at the amide.
  • Key Features: Tetrazole’s ionizability (pKa ~4.9) mimics carboxylic acids, improving solubility in physiological conditions.

Functional Group Comparisons

Compound Key Substituents Molecular Weight (g/mol) Melting Point Notable Functional Groups
Target Compound 5-Methyltetrazole, 4-methoxybenzyl ~331.36 Not reported Tetrazole (bioisostere), methoxy ether
Compound 6 Thiadiazole, isoxazole 348.39 160°C Thiadiazole, isoxazole, benzamide
Compound 8a Thiadiazole, acetylpyridine 414.49 290°C Dual carbonyls, thiadiazole
Hydroxy-dimethylethyl Not reported Not reported Hydroxyl, tertiary alcohol
4-Methoxybenzyloxy, acetamido 384.4 (M+H) Not reported Methoxybenzyloxy, acetamido

Pharmacological and Chemical Implications

  • Tetrazole vs. Thiadiazole/Isoxazole : Tetrazole’s ionizability enhances solubility and target binding compared to neutral thiadiazole/isoxazole systems. However, thiadiazole’s sulfur atom may improve metal coordination (e.g., in enzyme inhibition) .
  • Methoxybenzyl vs. Hydroxy-dimethylethyl : The methoxy group’s electron-donating effect increases stability against oxidative metabolism compared to ’s hydroxyl group, which may undergo glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.